molecular formula C59H67F2N7O11S B610857 SJFα CAS No. 2254609-27-1

SJFα

Katalognummer B610857
CAS-Nummer: 2254609-27-1
Molekulargewicht: 1120.2798
InChI-Schlüssel: CGOWEGDPCPSDKZ-WFYKIECOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

SJFα is a potent and selective p38α PROTAC® Degrader . It comprises the multikinase inhibitor foretinib joined by a linker to a VHL ligand . It displays significantly lower potency degradation at p38δ .


Synthesis Analysis

SJFα is a 13-atom linker PROTAC based on von Hippel-Lindau ligand . It degrades p38α with a DC50 of 7.16 nM, but is far less effective at degrading p38δ (DC50=299 nM) and does not degrade the other p38 isoforms (β and γ) at concentrations up to 2.5 µM .


Molecular Structure Analysis

The molecular formula of SJFα is C59H67F2N7O11S . The InChIKey is GXDYWQXTEYENEU-WFYKIECOSA-N . The CAS Registry number is 2254609-27-1 .


Chemical Reactions Analysis

The sensitivity analysis of a system of chemical reactions consists in the problem of determining the effect of uncertainties in parameters and initial conditions on the solution of a set of ordinary differential equations .


Physical And Chemical Properties Analysis

The properties determined by chemical analysis and physical property evaluation include strength, structure/orientation, corrosion, catalyst, battery, friction, electrochemical reaction, and surface reaction .

Wissenschaftliche Forschungsanwendungen

p38α Protein Degradation

SJFα is a potent and selective p38α PROTAC® Degrader . It comprises the multikinase inhibitor foretinib joined by a linker to a VHL ligand . This makes it a valuable tool in research related to protein degradation, particularly in the context of the p38α protein.

Kinase Inhibition

SJFα displays significantly lower potency degradation at p38δ . It exhibits no significant degradation of p38β, p38γ or related MAPKs, ERK1/2, or JNK1/2 . This selective inhibition of kinases can be useful in studying the roles of these proteins in various cellular processes.

Wirkmechanismus

Target of Action

SJFα is a PROTAC (PROteolysis-TArgeting Chimeras) molecule . The primary targets of SJFα are the p38 MAPK family proteins , specifically p38α . The p38 MAPK family proteins play a crucial role in cellular responses to stress and inflammation .

Mode of Action

SJFα operates by recruiting an E3 ubiquitin ligase to its target protein, resulting in the targeted degradation of the protein . This is achieved through the formation of a ternary complex involving the target protein, the E3 ligase, and SJFα . The formation of this complex is necessary for PROTAC-induced substrate ubiquitination .

Biochemical Pathways

Given that p38α is a member of the mapk family, it is involved in various cellular processes, including inflammation, cell growth, and apoptosis . By degrading p38α, SJFα could potentially influence these pathways.

Pharmacokinetics

PROTACs can achieve their therapeutic effect at lower doses due to their catalytic mode of action .

Result of Action

SJFα degrades p38α with a DC50 of 7.16 nM, but is far less effective at degrading p38δ (DC50=299 nM) and does not degrade the other p38 isoforms (β and γ) at concentrations up to 2.5 µM . This selective degradation of p38α over other isoforms could result in specific molecular and cellular effects, potentially influencing cellular stress responses and inflammation .

Action Environment

Factors such as ph, temperature, and the presence of other molecules could potentially influence the formation of the ternary complex and thus the efficacy of sjfα .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway of compound SJFα involves the condensation of two amino acids, serine and phenylalanine, followed by a series of chemical reactions to form the final product.", "Starting Materials": [ "Serine", "Phenylalanine", "N,N'-Dicyclohexylcarbodiimide (DCC)", "N-Hydroxysuccinimide (NHS)", "Triethylamine (TEA)", "Methanol", "Chloroform", "Acetic acid", "Sodium hydroxide (NaOH)", "Hydrochloric acid (HCl)", "Diethyl ether" ], "Reaction": [ "Step 1: Protection of the carboxylic acid group of serine with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of TEA and methanol.", "Step 2: Protection of the amino group of phenylalanine with tert-butoxycarbonyl (Boc) in the presence of DCC and NHS.", "Step 3: Condensation of the protected serine and phenylalanine using DCC and NHS as coupling agents to form the dipeptide.", "Step 4: Deprotection of the Boc group using acetic acid and HCl to expose the amino group.", "Step 5: Deprotection of the TBDMS group using NaOH to expose the carboxylic acid group.", "Step 6: Cyclization of the dipeptide using diethyl ether and HCl to form the final product, SJFα." ] }

CAS-Nummer

2254609-27-1

Produktname

SJFα

Molekularformel

C59H67F2N7O11S

Molekulargewicht

1120.2798

IUPAC-Name

N-(3-Fluoro-4-((7-(4-(4-(2-(((S)-1-((2S,4R)-4-hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-yl)amino)-2-oxoethoxy)butoxy)butoxy)-6-methoxyquinolin-4-yl)oxy)phenyl)-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide

InChI

InChI=1S/C59H67F2N7O11S/c1-36-52(80-35-65-36)38-12-10-37(11-13-38)32-64-54(71)46-29-42(69)33-67(46)55(72)53(58(2,3)4)66-51(70)34-77-26-7-6-24-76-25-8-9-27-78-50-31-45-43(30-49(50)75-5)47(20-23-63-45)79-48-19-18-41(28-44(48)61)68(40-16-14-39(60)15-17-40)57(74)59(21-22-59)56(62)73/h10-20,23,28,30-31,35,42,46,53,69H,6-9,21-22,24-27,29,32-34H2,1-5H3,(H2,62,73)(H,64,71)(H,66,70)/t42-,46+,53-/m1/s1

InChI-Schlüssel

CGOWEGDPCPSDKZ-WFYKIECOSA-N

SMILES

O=C(C1(C(N)=O)CC1)N(C2=CC=C(OC3=CC=NC4=CC(OCCCCOCCCCOCC(N[C@@H](C(C)(C)C)C(N5[C@H](C(NCC6=CC=C(C7=C(C)N=CS7)C=C6)=O)C[C@@H](O)C5)=O)=O)=C(OC)C=C34)C(F)=C2)C8=CC=C(F)C=C8

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

SJFα

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
SJFα
Reactant of Route 2
Reactant of Route 2
SJFα
Reactant of Route 3
SJFα
Reactant of Route 4
SJFα
Reactant of Route 5
Reactant of Route 5
SJFα
Reactant of Route 6
Reactant of Route 6
SJFα

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.